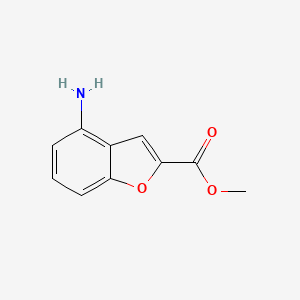

Methyl 4-aminobenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 4-amino-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,11H2,1H3 |

InChI Key |

OTAJBTCVGKXMCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2O1)N |

Origin of Product |

United States |

Foundational & Exploratory

The 4-Aminobenzofuran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of an amino group at the 4-position of this scaffold gives rise to 4-aminobenzofuran derivatives, a chemical class that has garnered substantial interest in medicinal chemistry. These compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory properties.[2] This technical guide provides a comprehensive exploration of the 4-aminobenzofuran scaffold, detailing its synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern its biological efficacy. By synthesizing field-proven insights with technical accuracy, this document aims to serve as an authoritative resource for professionals engaged in the pursuit of novel therapeutic agents.

The Strategic Importance of the 4-Aminobenzofuran Core

Benzofuran derivatives are integral to the design of novel therapies, with their fused benzene and furan ring system offering a versatile platform for structural modification.[3] While various substituted benzofurans have been explored, the 4-amino substitution has emerged as a particularly fruitful avenue for drug discovery. The presence of the amino group at this specific position introduces a key hydrogen bond donor and acceptor site, enabling crucial interactions with biological targets. This functionalization significantly influences the molecule's electronic properties, lipophilicity, and spatial arrangement, thereby modulating its pharmacokinetic and pharmacodynamic profile. The 4-aminobenzofuran scaffold has proven to be a privileged structure, capable of targeting a range of enzymes and receptors implicated in numerous disease states.[2]

Synthetic Pathways to 4-Aminobenzofuran Derivatives

The successful exploration of the 4-aminobenzofuran chemical space is contingent upon robust and versatile synthetic methodologies. Several strategic approaches have been developed to introduce the critical amino functionality at the C4 position of the benzofuran core.[2]

Reduction of 4-Nitrobenzofuran Intermediates

A common and highly effective strategy for the synthesis of 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor. This method is favored for its reliability and the commercial availability of various nitro-substituted starting materials.

Experimental Protocol: Reduction of 4-Nitrobenzofuran using Stannous Chloride (SnCl₂) [2]

-

Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aminobenzofuran derivative.

Smiles Rearrangement of 4-Hydroxybenzofuran Precursors

The Smiles rearrangement offers an elegant intramolecular nucleophilic aromatic substitution route to 4-aminobenzofurans, starting from readily accessible 4-hydroxybenzofurans.[2]

Experimental Protocol: Synthesis of 4-Aminobenzofuran via Smiles Rearrangement [2]

-

Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide

-

To a solution of 4-hydroxybenzofuran (1.0 equivalent) in a suitable solvent such as dioxane, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 2-bromo-2-methylpropionamide (1.2 equivalents) and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

-

Step 2: Smiles Rearrangement to 4-Aminobenzofuran Derivative

-

Dissolve the product from Step 1 in a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

-

Add a strong base, such as potassium tert-butoxide (1.5 equivalents), and heat the reaction mixture to 120-150 °C for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

-

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry provides powerful tools for the formation of carbon-nitrogen bonds. Reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are increasingly being employed for the synthesis of 4-aminobenzofuran derivatives from the corresponding 4-halobenzofuran precursors.[2]

Workflow for Transition Metal-Catalyzed Amination:

Caption: General workflow for transition metal-catalyzed synthesis of 4-aminobenzofurans.

Therapeutic Applications in Medicinal Chemistry

The 4-aminobenzofuran scaffold has been successfully utilized in the development of novel therapeutic agents across a spectrum of diseases, most notably in oncology and neurodegenerative disorders.

Anticancer Activity

Derivatives of 4-aminobenzofuran have demonstrated significant potential as anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases that are critical for the growth, proliferation, and survival of cancer cells.[2]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation and survival, and its dysregulation is a frequent occurrence in many cancers.[2] Certain 4-aminobenzofuran derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[2]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminobenzofuran derivatives.[2]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another crucial signaling route that governs cell proliferation and differentiation.[2] Aberrant activation of this pathway is common in various cancers. Some benzofuran derivatives exert their anticancer effects by inhibiting key components of the MAPK pathway.[2]

A number of novel 4-aminobenzofuroxan derivatives have been synthesized and evaluated for their in vitro anticancer activity.[4] Certain compounds possessing an aniline moiety have shown high selectivity towards MCF-7 (human breast adenocarcinoma) and M-HeLa (human cervical carcinoma) tumor cell lines.[5] Notably, these compounds exhibited significantly lower toxicity towards normal liver cells when compared to conventional chemotherapeutic agents like Doxorubicin and Tamoxifen.[5]

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 3c | M-HeLa | Comparable to Doxorubicin | [4] |

| 3f | MCF-7 | Comparable to Doxorubicin | [4] |

| 3d | T98G (Glioblastoma) | 14.7 | [4] |

| 3b | T98G (Glioblastoma) | 12.7 | [4] |

Neuroprotective Effects in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands.[6] The benzofuran scaffold, including its aminated derivatives, has emerged as a promising framework for designing such agents.[7]

Novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8] One such derivative, compound 5f (containing a 2-fluorobenzyl moiety), demonstrated the most effective inhibitory activity against both enzymes.[8]

The aggregation of β-amyloid (Aβ) peptides into toxic oligomers and plaques is a pathological hallmark of AD.[9] Certain 3-aminobenzofuran derivatives have shown good inhibitory activity against self-induced Aβ₁₋₄₂ aggregation, with some compounds being roughly twice as effective as the standard drug, donepezil.[8]

Antimicrobial and Anti-inflammatory Activities

In addition to their anticancer and neuroprotective properties, aminobenzofuran derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.[1][4] For instance, a series of novel 4-aminobenzofuroxan derivatives were found to effectively suppress bacterial biofilm growth.[5] The anti-inflammatory effects are often linked to the inhibition of signaling pathways, such as the MAPK pathway, which are also implicated in inflammatory responses.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminobenzofuran derivatives is intricately linked to their substitution patterns. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Position of the Amino Group: The location of the amino group on the benzofuran ring is a critical determinant of activity. While this guide focuses on the 4-amino derivatives, it is worth noting that 2-amino and 3-aminobenzofurans also exhibit significant, and often distinct, biological profiles.[10][11][12]

-

Substituents on the Benzene Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the scaffold can profoundly impact the compound's inhibitory potency.[12] For example, in a series of 2-aminobenzofuran derivatives evaluated as tubulin polymerization inhibitors, a 6-methoxy group on the benzofuran ring resulted in maximum inhibitory activity, whereas a 4-methoxy group led to the least activity.[12]

-

Nature of the Amino Group Substituent: The substituents on the amino group itself play a vital role in modulating activity. The introduction of various aryl or alkyl groups can influence the compound's ability to fit into the binding pocket of a target protein and can also affect its physicochemical properties, such as solubility and membrane permeability.[4]

Future Perspectives and Conclusion

The 4-aminobenzofuran scaffold represents a highly versatile and privileged structure in medicinal chemistry. The synthetic accessibility of this core, coupled with its demonstrated efficacy against a range of therapeutically relevant targets, underscores its potential for future drug discovery endeavors. The continued exploration of novel synthetic methodologies will undoubtedly lead to a greater diversity of 4-aminobenzofuran derivatives for biological screening. Furthermore, a deeper understanding of the SAR through computational modeling and experimental validation will enable the design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our knowledge of the molecular basis of diseases continues to expand, the 4-aminobenzofuran scaffold is poised to remain a valuable platform for the development of innovative and effective medicines.

References

-

Zarubaev, V. V., et al. (2020). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. MDPI. [Link]

-

Zarubaev, V. V., et al. (2020). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. PubMed. [Link]

-

Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis of bioactive benzofuran derivatives 4, 5 &6. ResearchGate. [Link]

-

Zarubaev, V. V., et al. (2020). Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. ResearchGate. [Link]

-

Li, S., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

-

Amin, M., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC. [Link]

-

El-Naggar, A. M., et al. (n.d.). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PMC. [Link]

-

El-Sayed, N. N. E., & El-Khouly, A. E. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

-

Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed. [Link]

-

Hasanvand, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Obara, Y., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]

-

Wipf, P., et al. (2006). Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. PubMed. [Link]

-

Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Khan, I., et al. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. PubMed. [Link]

-

Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

-

Annang, F., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PMC. [Link]

-

Ruggiero, E., et al. (2019). Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. PubMed. [Link]

-

Goyal, R., & Singh, P. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. PubMed. [Link]

-

Abdel-Karim, S. S., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. PubMed. [Link]

-

Lee, S., et al. (2018). Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease. PubMed. [Link]

Sources

- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Reduction of Methyl 4-Nitrobenzofuran-2-carboxylate to its Amino Derivative: A Detailed Guide for Researchers

Introduction: The Significance of Aminobenzofurans in Drug Discovery

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an amino group onto the benzofuran scaffold, particularly in the form of aminobenzofuran-2-carboxylates, provides a versatile chemical handle for the synthesis of diverse compound libraries.[3][4] These amino derivatives are crucial intermediates in the development of novel therapeutics, where the position and nature of substituents on the benzofuran ring can be meticulously modulated to optimize pharmacological activity.[2][5]

This application note provides a comprehensive guide for the chemical reduction of Methyl 4-nitrobenzofuran-2-carboxylate to Methyl 4-aminobenzofuran-2-carboxylate. We will delve into the rationale behind various experimental choices, offering detailed, step-by-step protocols for several common and effective reduction methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who require reliable and well-validated procedures for the synthesis of these valuable intermediates.

Strategic Approaches to Nitroarene Reduction: A Mechanistic Overview

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity of the desired product, while preserving other functional groups within the molecule, such as the ester moiety in our target compound. Several robust methods are available, each with its own advantages and mechanistic pathways.[6][7]

Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile, typically yielding water as the only byproduct.[6] The reaction involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a source of hydrogen.[6][8] The nitro group is reduced on the surface of the catalyst in a stepwise manner. While highly efficient, catalytic hydrogenation requires careful handling of flammable hydrogen gas and pyrophoric catalysts.[9][10]

Metal-Mediated Reductions: These methods employ metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid or a proton source like ammonium chloride (NH₄Cl).[6][11][12] These reactions proceed through a series of single electron transfers from the metal to the nitro group, followed by protonation steps.[12][13] Metal-mediated reductions are often more tolerant of certain functional groups compared to catalytic hydrogenation and can be more amenable to large-scale synthesis.[14]

Below, we present detailed protocols for three widely used and reliable methods for the reduction of Methyl 4-nitrobenzofuran-2-carboxylate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is favored for its high efficiency and clean conversion. However, it necessitates strict adherence to safety procedures due to the use of hydrogen gas and a pyrophoric catalyst.[8][9][10][15]

Materials and Reagents:

-

Methyl 4-nitrobenzofuran-2-carboxylate

-

10% Palladium on carbon (Pd/C), wet (50% water)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Vacuum/nitrogen manifold

-

Buchner funnel and filter flask

Workflow Diagram:

Caption: Catalytic Hydrogenation Workflow.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-nitrobenzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

-

Inert Atmosphere: Flush the flask with nitrogen gas. Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.[9] Always handle the catalyst in an inert atmosphere and keep it wet.[8]

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to remove any residual oxygen.[8][15] Then, evacuate the flask and backfill with hydrogen gas. Repeat this process two more times.

-

Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon or a pressurized system) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Completion and Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen three times.[15]

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.[9] Wet the Celite® pad with water immediately after filtration for safe disposal.[9]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method is a milder, more scalable alternative to catalytic hydrogenation and avoids the use of strong acids.[14] The Fe/NH₄Cl system is known for its good chemoselectivity.[11][16]

Materials and Reagents:

-

Methyl 4-nitrobenzofuran-2-carboxylate

-

Iron powder (Fe), fine grade

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Mechanical or magnetic stirrer

-

Buchner funnel and filter flask

Workflow Diagram:

Caption: Fe/NH₄Cl Reduction Workflow.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical or magnetic stirrer, add Methyl 4-nitrobenzofuran-2-carboxylate (1.0 eq), ethanol or methanol (10-20 mL per gram of substrate), and ammonium chloride (3-5 eq).

-

Addition of Iron: To the stirred suspension, add iron powder (3-5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). The reaction is often exothermic.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Important Safety Note: It is crucial to add water to the reaction mixture before removing the alcohol solvent to prevent a potential uncontrolled exothermic reaction.[14]

-

Filtration: Filter the black sludge through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent and then with dichloromethane or ethyl acetate.[14]

-

Extraction: Combine the filtrates and wash with water. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds, often exhibiting good tolerance for other reducible functional groups like esters.[6][13][17]

Materials and Reagents:

-

Methyl 4-nitrobenzofuran-2-carboxylate

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Workflow Diagram:

Caption: SnCl₂ Reduction Workflow.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 4-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate).

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution in portions. The reaction can be exothermic. Stir the mixture at room temperature or with gentle heating (40-50 °C).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A tin hydroxide precipitate will form.

-

Extraction: Extract the mixture with several portions of ethyl acetate or dichloromethane.

-

Filtration (if necessary): If the tin salts are difficult to separate, filter the mixture through a pad of Celite® after extraction.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product. Purification can be performed by column chromatography.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Parameter | Catalytic Hydrogenation (Pd/C) | Iron/Ammonium Chloride | **Stannous Chloride (SnCl₂) ** |

| Typical Yield | >90% | 85-95% | 80-90% |

| Reaction Time | 1-3 hours | 2-4 hours | 1-3 hours |

| Temperature | Room Temperature | Reflux | Room Temp to 50 °C |

| Key Advantages | High purity, clean reaction | Scalable, milder conditions | Good functional group tolerance |

| Key Considerations | Hydrogen safety, catalyst handling | Filtration of iron sludge | Stoichiometric tin waste |

Characterization of this compound: The identity and purity of the final product should be confirmed using methods such as NMR, IR, and mass spectrometry.[18]

-

¹H NMR: Expect characteristic shifts for the aromatic protons, the amino group protons, and the methyl ester protons.

-

¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the benzofuran core and the ester group.

-

IR Spectroscopy: Look for the appearance of N-H stretching bands (typically in the range of 3300-3500 cm⁻¹) and the disappearance of the NO₂ stretching bands from the starting material.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed.

Conclusion

The reduction of Methyl 4-nitrobenzofuran-2-carboxylate to its amino derivative is a critical step in the synthesis of many potential pharmaceutical agents. The choice of the reduction protocol depends on several factors including the scale of the reaction, available equipment, and the presence of other sensitive functional groups. The protocols detailed in this application note provide reliable and reproducible methods for this transformation. As with any chemical procedure, it is imperative to follow all safety precautions, especially when working with flammable gases and pyrophoric catalysts.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Hydrogenation Reaction Safety In The Chemical Industry. (2025).

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.

- Hydrogenation SOP. (n.d.). University of Pennsylvania.

- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Reduction of nitro arene by Fe/ammonium chloride. (2012). ChemSpider Synthetic Pages.

- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.

- Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.). ResearchGate.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing.

- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians.

- Reduction of nitro compounds. (n.d.). Wikipedia.

- FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. (2025). ResearchGate.

- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020). Science Primary Literature.

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).

- Process for preparing benzofuran-2-carboxamide derivatives. (2018). Google Patents.

- Catalytic Hydrogenation of Substituted Nitrobenzoates. (n.d.). Benchchem.

- The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. njhjchem.com [njhjchem.com]

- 16. researchgate.net [researchgate.net]

- 17. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 18. researchgate.net [researchgate.net]

Strategic Utilization of Methyl 4-aminobenzofuran-2-carboxylate in PI3K/Akt Inhibitor Design

Application Note: AN-CHM-PI3K-042

Abstract & Introduction

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell survival, proliferation, and metabolism, frequently hyperactivated in oncology indications.[1] Small molecule inhibition of Class I PI3Ks (p110

Methyl 4-aminobenzofuran-2-carboxylate represents a high-value "privileged scaffold" intermediate for the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in the benzofuran core, which functions as a bioisostere for the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

This application note details the strategic use of this intermediate to generate PI3K-targeting libraries. We provide validated protocols for chemical derivatization, biochemical potency assessment (ADP-Glo™), and cellular pathway validation (Western Blot).

Key Advantages of this Intermediate

-

Adenine Mimicry: The flat, aromatic benzofuran system effectively stacks between the N- and C-lobes of the kinase domain.

-

C2-Position Versatility: The methyl ester allows for rapid conversion to carboxamides, a motif critical for hydrogen bonding with the kinase hinge region (e.g., Val851 in PI3K

). -

C4-Amino Handle: The primary amine provides a vector to explore the solvent-exposed region or the affinity pocket, enabling modulation of solubility and selectivity.

Chemical Strategy & Structural Biology

Effective inhibitor design requires understanding the binding mode. The benzofuran scaffold typically binds in the ATP pocket.

Structural Logic (SAR)

-

Hinge Binder (C2): The ester at C2 is a precursor. Hydrolysis and coupling with heterocycles (e.g., morpholine, piperazine) create a hydrogen bond acceptor/donor motif essential for hinge interaction.

-

Solubility/Selectivity (C4): The 4-amino group is positioned to project towards the solvent front or the ribose-binding pocket. Derivatization here (ureas, sulfonamides) can improve physicochemical properties (LogP) and potency.

Diagram 1: Synthetic Workflow & Logic

Caption: Synthetic trajectory transforming the ester intermediate into a bioactive kinase inhibitor.

Protocol 1: Chemical Derivatization

Objective: Convert this compound into a hinge-binding carboxamide probe.

Reagents

-

This compound (Starting Material)

-

Lithium Hydroxide (LiOH), 1M aq.

-

THF/Methanol (1:1)

-

HATU (Coupling Reagent)

-

DIPEA (Base)

-

Morpholine (Example amine for hinge binding)

Workflow

-

Saponification (Ester Hydrolysis):

-

Dissolve 1.0 eq of methyl ester in THF/MeOH (1:1, 0.1 M).

-

Add 3.0 eq of LiOH (1M aq). Stir at RT for 4 hours.

-

QC Check: Monitor via LC-MS for disappearance of methyl ester (M+) and appearance of acid (M-14).

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry over MgSO4, and concentrate. Yield is typically >90%.

-

-

Amide Coupling (Hinge Motif Installation):

-

Dissolve the crude acid (1.0 eq) in DMF (0.1 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate ester.

-

Add Morpholine (1.5 eq). Stir at RT for 12 hours.

-

Purification: Quench with water. If precipitate forms, filter. If not, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc gradient).

-

-

C4-Amino Functionalization (Optional Optimization):

-

To improve potency, react the C4-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in Pyridine/DCM to target the selectivity pocket.

-

Protocol 2: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Determine the IC50 of the synthesized benzofuran derivative against PI3K

Principle: The assay quantifies kinase activity by measuring the generation of ADP from ATP. The benzofuran inhibitor competes with ATP.

Reagents

-

Recombinant PI3K

(p110 -

Substrate: PIP2:PS lipid vesicles (0.05 mg/mL)

-

ATP (Ultrapure) - Critical: Use concentration = Km(app) (approx. 50 µM for PI3K

). -

ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare 10 mM stock of the benzofuran inhibitor in 100% DMSO.

-

Perform 3-fold serial dilutions in kinase buffer (10 concentrations).

-

-

Kinase Reaction:

-

In a 384-well white plate, add 2 µL of PI3K enzyme.

-

Add 1 µL of inhibitor dilution. Incubate 10 min at RT.

-

Add 2 µL of ATP/Lipid Substrate mix to start reaction.

-

Incubate for 60 min at RT.

-

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

-

-

Data Analysis:

-

Read Luminescence (RLU).

-

Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.

-

Fit to sigmoidal dose-response curve to calculate IC50.

-

Protocol 3: Cellular Pathway Verification

Objective: Confirm that the benzofuran inhibitor engages the target in cells by reducing Akt phosphorylation.[2]

Diagram 2: PI3K/Akt Signaling Cascade

Caption: The inhibitor blocks PI3K, preventing PIP2->PIP3 conversion and subsequent Akt phosphorylation.

Protocol

-

Cell Culture:

-

Use PC-3 (PTEN null, high p-Akt) or MCF-7 cell lines.

-

Seed 5x10^5 cells/well in 6-well plates. Adhere overnight.

-

-

Treatment:

-

Serum starve cells for 12 hours (optional, reduces basal noise).

-

Treat with Benzofuran Inhibitor (0.1, 1, 10 µM) for 2 hours.

-

Positive Control: Wortmannin (1 µM) or LY294002.

-

Stimulation: If starved, stimulate with EGF (50 ng/mL) for 15 min.

-

-

Lysis & Western Blot:

-

Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Run SDS-PAGE and transfer to PVDF membrane.

-

Primary Antibodies:

-

Anti-p-Akt (Ser473) [Cell Signaling #4060]

-

Anti-Total Akt [Cell Signaling #9272]

-

Anti-GAPDH (Loading Control)

-

-

-

Result Interpretation:

-

Effective inhibition is indicated by a dose-dependent decrease in p-Akt band intensity without a change in Total Akt intensity.

-

Troubleshooting & QC Data

| Issue | Probable Cause | Solution |

| Low Synthetic Yield (Amide Coupling) | Steric hindrance at C2 or amine. | Switch coupling reagent to HATU or COMU . Increase reaction time or temp (40°C). |

| High IC50 (Low Potency) | Poor hinge interaction. | Ensure the amide nitrogen is available for H-bonding. Verify C4 substituents are not clashing with the "roof" of the ATP pocket. |

| Western Blot: No p-Akt reduction | Compound insolubility or impermeability. | Check DMSO solubility. Ensure C4-amino group is derivatized to improve lipophilicity (LogP ~3-4). |

| Assay Interference | Compound is fluorescent/luminescent. | Run a "compound only" control in the ADP-Glo assay without enzyme. |

References

-

Benzofuran-based CDK2 Inhibitors: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 2022.[3] Link

-

Benzofuran PI3K/VEGFR2 Inhibitors: Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 2022.[3] Link

-

Benzofuran-3-one PI3K Inhibitors: Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies.[2] Bioorganic & Medicinal Chemistry Letters, 2010.[2] Link

-

Enaminone-linked Benzofurans: Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization.[4][5] RSC Medicinal Chemistry, 2023. Link

-

Benzofuran-2-carboxylic acid derivatives: Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors.[6] Bioorganic & Medicinal Chemistry, 2023.[6] Link

Sources

- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Amide Coupling Strategies for Methyl 4-aminobenzofuran-2-carboxylate

This Application Note is designed for medicinal chemists and process development scientists working with Methyl 4-aminobenzofuran-2-carboxylate . It addresses the specific electronic and steric challenges associated with acylating this deactivated aniline derivative.

Executive Summary & Substrate Analysis

Coupling carboxylic acids to This compound presents a distinct challenge: the amine at the C4 position functions as an electron-deficient aniline . The nucleophilicity of the amino group is attenuated by the electron-withdrawing nature of the fused benzofuran ring system and the inductive effect of the C2-methyl ester.

Standard peptide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion. Successful amidation requires high-energy acylating agents (Acid Chlorides, HATU) or catalytic nucleophilic activation (DMAP, N-Methylimidazole).

Structural Considerations

-

Electronic Deactivation: The lone pair on the C4 nitrogen is partially delocalized into the aromatic system. The C2-ester further pulls electron density, raising the activation energy for nucleophilic attack.

-

Steric Environment: The C4 position is adjacent to the C3-H and the C5-H. While not sterically bulked like a tert-butyl group, the rigid bicyclic core prevents conformational flexibility, requiring the electrophile to approach from a specific trajectory.

-

Chemoselectivity: The C2-methyl ester is stable to standard coupling bases (DIPEA, TEA, Pyridine) but susceptible to hydrolysis if strong aqueous bases (NaOH, LiOH) are used during workup.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select the protocol based on the properties of your Carboxylic Acid (R-COOH) partner.

Figure 1: Strategic Decision Tree for coupling 4-aminobenzofuran derivatives.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (The "Discovery Standard")

Best For: Complex acids, library synthesis, and valuable intermediates where yield is paramount. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) which reacts faster with anilines than standard OBt esters.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

This compound (1.0 equiv)

-

HATU (1.2 equiv) [CAS: 148893-10-1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Protocol:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

-

Amine Addition: Add the This compound (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 4–16 hours.

-

QC Check: Monitor by LCMS. If >20% amine remains after 4h, heat to 50°C.

-

-

Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Acid Chloride Activation (The "Brute Force" Method)

Best For: Unreactive/hindered acids, simple aromatics, and large-scale synthesis (>10g). Mechanism: Converts acid to acyl chloride (most reactive electrophile), overcoming the low nucleophilicity of the aniline.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

Oxalyl Chloride (1.5 equiv) + catalytic DMF (2 drops)

-

This compound (1.0 equiv)

-

Base: Pyridine (3.0 equiv) or Et₃N (3.0 equiv)

-

Solvent: DCM (Dichloromethane) or THF[2]

Protocol:

-

Acyl Chloride Formation: Dissolve Carboxylic Acid in dry DCM (0.2 M). Add catalytic DMF (2 drops). Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir for 1–2 hours until gas evolution ceases.

-

Evaporation (Critical): Concentrate the mixture to dryness (rotovap) to remove excess oxalyl chloride/HCl. Redissolve the crude acid chloride in dry DCM.

-

Coupling: To a separate flask containing This compound (1.0 equiv) and Pyridine (3.0 equiv) in DCM at 0°C, slowly add the acid chloride solution.

-

Reaction: Warm to RT and stir for 2–6 hours.

-

Workup: Quench with 1M HCl (aqueous) to remove pyridine. Extract with DCM.[2] Wash with NaHCO₃.

Method C: T3P (Propylphosphonic Anhydride) (The "Low Epimerization" Method)

Best For: Chiral acids prone to racemization and reactions requiring easy workup (water-soluble byproducts). Mechanism: T3P acts as a coupling agent that forms a mixed anhydride; the reaction is driven by the release of a water-soluble cyclic phosphonate.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

This compound (1.0 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

-

Solvent: EtOAc or 2-MeTHF

Protocol:

-

Setup: Combine Carboxylic Acid, Amine, and Base in EtOAc (0.2 M).

-

Addition: Cool to 0°C. Add T3P solution dropwise.

-

Reaction: Allow to warm to RT. Stir for 12–24 hours.[3][4] T3P kinetics are often slower but cleaner.

-

Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl, then NaHCO₃.

Optimization & Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Low Conversion (<30%) | Amine nucleophilicity is too low. | Switch to Method B (Acid Chloride). Alternatively, add 0.5 equiv DMAP to Method A or C to form a reactive acyl-pyridinium species. |

| Saponification (Ester hydrolysis) | Aqueous base exposure or high pH. | Ensure anhydrous conditions.[1] Avoid using NaOH/LiOH. Use milder bases like DIPEA or Collidine. |

| Epimerization | Acid stereocenter is labile. | Use Method C (T3P) at 0°C. Avoid DMAP (known racemization catalyst). Use Pyridine as the base.[7][9] |

| Product is stuck in DMF | Difficulty in workup. | Pour reaction mixture into ice-water (10x volume). The benzofuran amide is likely lipophilic and will precipitate. Filter the solid. |

References

-

General Amide Coupling for Electron-Deficient Anilines

-

T3P Methodology

-

Benzofuran Synthesis & Reactivity

- Title: Synthesis of Novel 4-Aminobenzofuran Deriv

-

Source: BenchChem Protocols.[3]

- Context: Provides background on the chemical behavior of the 4-aminobenzofuran scaffold.

-

Acid Chloride Activation (Schotten-Baumann)

-

Title: Amide Synthesis - Reference Reaction Protocols.[2]

- Source: Fisher Scientific.

- Context: Standard operating procedures for acyl chloride medi

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Hydrolysis of Methyl Esters in 4-Aminobenzofuran Derivatives

Abstract

This document provides a comprehensive technical guide for the hydrolysis of methyl esters on 4-aminobenzofuran scaffolds, a critical transformation in the synthesis of advanced pharmaceutical intermediates. We delve into the mechanistic underpinnings of base-catalyzed saponification, justify the selection of reagents and conditions, and present a detailed, field-proven protocol. This guide is designed for researchers, medicinal chemists, and process development scientists, offering insights to ensure high-yield, clean conversion of the ester to the corresponding carboxylic acid, a key functional group for further molecular elaboration.

Introduction and Scientific Context

The 4-aminobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The conversion of a methyl ester, often present as a synthetic handle from upstream reactions, to a carboxylic acid is a pivotal step. This hydrolysis unmasks a versatile functional group, enabling amide bond formation, further esterification, or serving as a crucial pharmacophoric element for target engagement.

While seemingly straightforward, the hydrolysis of esters on electron-rich, N-containing heterocyclic systems like 4-aminobenzofuran requires careful optimization to avoid potential side reactions and ensure robust, scalable conversion. This guide focuses on the principles and practical execution of base-catalyzed hydrolysis (saponification), the most common and generally irreversible method for this transformation.[1]

The Chemistry: Mechanism and Rationale

The conversion of the methyl ester to a carboxylic acid is achieved via a base-catalyzed nucleophilic acyl substitution, a process commonly known as saponification.[2][3] The reaction is effectively irreversible under basic conditions, which drives the reaction to completion and is a primary reason for its preference over acid-catalyzed methods.[1][4]

The Mechanism involves three key stages:

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.

-

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This initially forms the carboxylic acid.

-

Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms the carboxylate salt and methanol. This step renders the entire process irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol.[1][2][5]

-

Acidic Workup: A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[2][6]

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Optimizing Reaction Parameters: A Scientist's Perspective

The success of the hydrolysis hinges on the judicious selection of base, solvent, and temperature. These choices are dictated by the substrate's solubility, steric hindrance, and the presence of other sensitive functional groups.

| Parameter | Choice & Rationale | Field-Proven Insights |

| Base Catalyst | Lithium Hydroxide (LiOH): Often the preferred choice. It exhibits excellent solubility in common mixed aqueous/organic solvent systems (e.g., THF/water, Methanol/water). It is considered a milder base, which can be advantageous for complex molecules.[2][7][8][9] Sodium Hydroxide (NaOH): A strong, cost-effective, and highly effective alternative. It is typically used as an aqueous solution.[8][10][11] | For substrates prone to degradation under harsh basic conditions, LiOH is the superior choice. For robust, less hindered esters, NaOH provides a more economical and often faster reaction. |

| Solvent System | THF/Water or Dioxane/Water: A common and effective system. The organic co-solvent (THF or dioxane) is crucial for dissolving the typically non-polar benzofuran starting material, ensuring it is available for reaction with the aqueous base.[7][8][10] Methanol/Water or Ethanol/Water: Also widely used. The alcohol co-solvent can participate in transesterification, but under excess hydroxide and water, the equilibrium strongly favors hydrolysis. | The ratio of organic solvent to water (e.g., 2:1, 3:1) is a key parameter to optimize. Too little organic solvent results in poor substrate solubility and a slow, heterogeneous reaction. Too much can dilute the aqueous base, slowing the reaction rate. |

| Temperature | Room Temperature (20-25°C): Sufficient for many unhindered esters. It minimizes the risk of side reactions or degradation of sensitive functional groups.[7][12] Elevated Temperature (40-80°C or Reflux): Necessary for sterically hindered esters or to accelerate slow reactions.[8][11] | Always start at room temperature and monitor by TLC. Only apply heat if the reaction is sluggish. The 4-amino group can be sensitive, and prolonged heating should be avoided if possible. |

| Stoichiometry | 1.1 to 4 Equivalents of Base: A slight to moderate excess of the hydroxide base is used to ensure the reaction proceeds to completion and to neutralize any acidic impurities.[8][9][10] | For LiOH, 1.5-2.0 equivalents is a good starting point. For NaOH, 2-3 equivalents are common. The exact amount should be optimized for the specific substrate. |

Detailed Laboratory Protocol

This protocol provides a robust starting point for the hydrolysis of a generic methyl 4-aminobenzofuran-2-carboxylate.

Materials and Equipment

| Reagents | Equipment |

| This compound derivative | Round-bottom flasks |

| Lithium Hydroxide (LiOH·H₂O) or Sodium Hydroxide (NaOH) | Magnetic stirrer and stir bars |

| Tetrahydrofuran (THF), HPLC grade | Rotary evaporator |

| Deionized Water | pH paper or pH meter |

| 1M Hydrochloric Acid (HCl) | Separatory funnel |

| Ethyl Acetate (EtOAc), HPLC grade | Buchner funnel and filter paper |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |

| TLC plates (Silica gel 60 F₂₅₄) | UV lamp (254 nm) |

Critical Safety Precautions

-

Corrosive Bases: Solid NaOH and LiOH, as well as their concentrated solutions, are highly corrosive and can cause severe chemical burns to skin and eyes.[13][14] Always handle them inside a fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).[15][16][17]

-

Exothermic Dissolution: The dissolution of NaOH and LiOH in water is highly exothermic and can cause boiling and splashing. ALWAYS add the solid base slowly to cold water with stirring; NEVER add water to the solid base. [14][16]

-

Acid Handling: Handle 1M HCl with care, wearing appropriate PPE.

Step-by-Step Experimental Procedure

Caption: General experimental workflow for ester hydrolysis.

-

Reaction Setup:

-

To a round-bottom flask, add the this compound derivative (1.0 eq).

-

Dissolve the substrate in a suitable solvent, such as a 2:1 mixture of THF and water (e.g., 10 mL THF and 5 mL water per gram of substrate).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the stirring solution at room temperature.[9]

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[18]

-

TLC System: A typical mobile phase is 30-50% ethyl acetate in hexanes. The starting ester will have a higher Rf value than the more polar carboxylic acid product. The reaction is complete when the starting material spot is no longer visible by UV light.[8][10]

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically 2-16 hours), concentrate the mixture using a rotary evaporator to remove the bulk of the THF.

-

Dilute the remaining aqueous slurry with deionized water. If any unreacted starting material remains, it can be removed by washing the aqueous layer with a non-polar solvent like diethyl ether or ethyl acetate.

-

Cool the aqueous solution in an ice bath.

-

Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH. Continue adding acid until the solution is strongly acidic (pH 1-3).[9][10] The carboxylic acid product will typically precipitate as a solid.

-

If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, and then dry under vacuum.

-

If no solid forms (or an oil appears): Transfer the acidic aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

-

-

Purification:

-

The crude product can be purified, if necessary, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient base or reaction time.- Poor substrate solubility.- Steric hindrance around the ester. | - Add an additional 0.5 eq of base.- Allow the reaction to stir longer (up to 24h).- Increase the proportion of organic co-solvent (e.g., from 2:1 to 3:1 THF/water).- Gently warm the reaction to 40-50°C. |

| Low Yield | - Product has some water solubility.- Incomplete extraction from the aqueous phase.- Degradation of material. | - Before extraction, saturate the acidic aqueous layer with solid NaCl to decrease the polarity of the aqueous phase and drive the organic product out.[9]- Increase the number of extractions (e.g., from 3 to 5).- Run the reaction at a lower temperature (e.g., 0°C to room temp) if degradation is suspected. |

| Oily Product/Emulsion | - Product is not crystalline at room temperature.- Emulsion formed during extraction. | - After solvent removal, attempt to triturate the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization.- To break emulsions during workup, add a small amount of brine (saturated NaCl solution) to the separatory funnel. |

References

-

PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-7. [Link]

-

Certified Lye. Safety Precautions for Lye (Sodium Hydroxide). [Link]

-

Quora. (2023). What are four safety precautions you should take when working with sodium hydroxide?. [Link]

-

ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. [Link]

-

YouTube. (2022). Base hydrolysis of esters - Real Chemistry. [Link]

-

Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. [Link]

-

CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]

-

Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium hydroxide solution. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

-

Weje. Ester Hydrolysis Mechanism Base Catalyzed. [Link]

- Google Patents. US4185027A - Hydrolysis of methyl esters.

-

University of York. Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

J&K Scientific LLC. (2021). Ester Hydrolysis. [Link]

-

YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

ResearchGate. (2015). Use of TLC to monitor the progress of an enzymatic synthesis.... [Link]

Sources

- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Certified Lye - Safety Precautions for Lye (Sodium Hydroxide) [certified-lye.com]

- 14. CCOHS: Sodium Hydroxide [ccohs.ca]

- 15. quora.com [quora.com]

- 16. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. researchgate.net [researchgate.net]

Synthesis of VEGFR-2 inhibitors using 4-aminobenzofuran scaffold

Executive Summary

This application note details the strategic synthesis and biological validation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors derived from the 4-aminobenzofuran scaffold. While 2- and 5-substituted benzofurans are common in literature, the 4-aminobenzofuran regioisomer offers a unique vector for hinge-binding interactions and solvent-front extensions, serving as a bioisostere to the quinazoline core found in approved kinase inhibitors. This guide provides a validated, scalable protocol for synthesizing the 4-aminobenzofuran core, functionalizing it into a urea-based Type II inhibitor, and validating its potency via HUVEC proliferation assays.

Rationale & Molecular Design

2.1 The Biological Target: VEGFR-2 VEGFR-2 (KDR/Flk-1) is the primary mediator of angiogenesis in solid tumors. Inhibition of its tyrosine kinase activity blocks the RAS-RAF-MEK-ERK pathway, suppressing endothelial cell proliferation and tumor vascularization.

2.2 The Scaffold: 4-Aminobenzofuran The 4-aminobenzofuran moiety is selected for three critical physicochemical properties:

-

Hinge Binding: The furan oxygen and the C4-amino group can form bidentate hydrogen bonds with the kinase hinge region (Cys919 in VEGFR-2).

-

Lipophilicity: The bicyclic aromatic core ensures high affinity for the hydrophobic ATP-binding pocket.

-

Vector Orientation: The C4-amine provides an optimal attachment point for urea or amide linkers that extend into the allosteric hydrophobic back pocket (DFG-out conformation), a strategy validated by Sorafenib and Regorafenib.

Figure 1: VEGFR-2 Signaling & Inhibition Logic

Caption: Signal transduction cascade of VEGFR-2.[1] The 4-aminobenzofuran inhibitor competitively binds to the ATP pocket, preventing autophosphorylation and downstream signaling.

Chemical Synthesis Protocol

This protocol utilizes a modified Rapoport-Stoermer cyclization followed by a reduction sequence to access the 4-amino core.

Retrosynthetic Analysis

-

Target: 1-(Benzofuran-4-yl)-3-(aryl)urea.

-

Key Intermediate: 4-Aminobenzofuran.

-

Starting Material: 3-Nitrosalicylaldehyde (2-hydroxy-3-nitrobenzaldehyde).

Step-by-Step Synthesis

Reagents Required:

-

3-Nitrosalicylaldehyde (CAS: 5274-70-4)

-

Ethyl bromopyruvate

-

Potassium carbonate (

) -

Palladium on Carbon (Pd/C, 10%)

-

Hydrazine monohydrate or Hydrogen gas

-

Aryl isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

Protocol A: Synthesis of 4-Nitrobenzofuran Precursor

-

Alkylation: Dissolve 3-nitrosalicylaldehyde (10 mmol) in anhydrous DMF (20 mL). Add

(15 mmol) and stir at RT for 15 min. -

Addition: Dropwise add ethyl bromopyruvate (11 mmol). Heat to 80°C for 4 hours.

-

Cyclization: The intermediate ether undergoes intramolecular aldol condensation in situ.

-

Workup: Pour into ice water. Extract with EtOAc. Wash with brine. Dry over

. -

Decarboxylation (Optional but recommended for core): Saponify the ester (NaOH/MeOH), then decarboxylate using Cu powder in quinoline at 200°C if the unsubstituted furan ring is desired. Note: For this guide, we retain the ester or decarboxylate depending on the desired lipophilicity. We will proceed with the decarboxylated core.

Protocol B: Reduction to 4-Aminobenzofuran Critical Step: The nitro group at C4 is sterically crowded. Catalytic hydrogenation is preferred over Fe/HCl to prevent furan ring opening.

-

Setup: Dissolve 4-nitrobenzofuran (5 mmol) in MeOH (30 mL).

-

Catalyst: Add 10% Pd/C (10 wt%).

-

Reduction: Stir under

balloon (1 atm) at RT for 6-12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The amine is highly fluorescent under UV. -

Purification: Filter through Celite. Concentrate. Purify via flash chromatography (SiO2).

-

Yield Target: >85%[2]

-

Characterization:

NMR (DMSO-

-

Protocol C: Urea Coupling (The "Warhead" Installation)

-

Coupling: Dissolve 4-aminobenzofuran (1 mmol) in anhydrous DCM (5 mL).

-

Reagent: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 2 hours. A precipitate often forms.

-

Isolation: Filter the solid. Wash with cold DCM and diethyl ether.

-

Result: A Type II VEGFR-2 inhibitor mimicking the Sorafenib binding mode.

Figure 2: Synthetic Workflow Diagram

Caption: Linear synthetic route from commercially available nitro-aldehydes to the final urea-functionalized inhibitor.

Biological Validation Protocols

To ensure the synthesized compound is active, the following tiered screening approach is mandatory.

Tier 1: Enzymatic Kinase Assay (HTRF)

-

Objective: Determine

against recombinant VEGFR-2. -

Method: Homogeneous Time-Resolved Fluorescence (HTRF).

-

Protocol:

-

Incubate recombinant VEGFR-2 kinase domain (0.5 nM) with the synthesized inhibitor (serial dilutions: 10 µM to 0.1 nM).

-

Add ATP (

concentration) and biotinylated peptide substrate (poly-Glu-Tyr). -

Incubate for 60 min at RT.

-

Add

-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin. -

Read FRET signal (665/620 nm ratio).

-

Success Criteria:

.

-

Tier 2: Cellular Proliferation Assay (HUVEC)

-

Objective: Confirm anti-angiogenic potential in a physiological model.

-

Cells: Human Umbilical Vein Endothelial Cells (HUVEC).[1]

-

Protocol:

-

Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin.

-

Starve cells (0.5% FBS) for 24 hours to synchronize.

-

Induce with VEGF-A (50 ng/mL) and treat with inhibitor simultaneously.

-

Incubate for 72 hours.

-

Quantify viability using CellTiter-Glo (ATP luminescence) or MTT.

-

Control: Sorafenib (Positive Control).[3]

-

Success Criteria:

within 5-fold of Sorafenib.

-

Data Presentation & Troubleshooting

Table 1: Expected Analytical Data

| Compound Stage | Key Signal (NMR/IR) | Mass Spec (ESI+) | Appearance |

| 4-Nitrobenzofuran | Yellow Needles | ||

| 4-Aminobenzofuran | Brown/Off-white solid | ||

| Final Urea | White powder |

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete cyclization due to water. | Use anhydrous DMF and activated molecular sieves. |

| Furan Ring Opening | Over-reduction during Step 2. | Stop reaction immediately upon consumption of SM. Do not use high pressure (>1 atm). |

| Insolubility in Assay | High lipophilicity of benzofuran-urea. | Dissolve stock in 100% DMSO (10 mM). Ensure final assay DMSO < 0.5%. |

References

-

Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors. Source: RSC Advances (2024). Context: Validates the benzofuran scaffold as a bioisostere for VEGFR-2 inhibition.[4]

-

Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors. Source: RSC Medicinal Chemistry (2023). Context: Provides SAR data on benzofuran substitution patterns for kinase selectivity.

-

Synthesis of benzofurans via intramolecular cyclization. Source: Molecules (2013). Context: foundational chemistry for the Rapoport-Stoermer cyclization used in Protocol A.

-

VEGFR-2 Kinase Assay Protocols. Source: NCBI / PubMed Central. Context: Standard methodologies for HTRF and ELISA kinase validation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization of C4-Amino Group in Benzofuran-2-Carboxylates

Executive Summary & Strategic Analysis

The 4-aminobenzofuran-2-carboxylate scaffold represents a unique "push-pull" electronic system. The C4-amino group acts as a strong electron donor (

This guide details three core functionalization modules designed to expand chemical space around this privileged pharmacophore:

-

Sandmeyer Transformation: Conversion to halides (I, Br, Cl) for subsequent organometallic coupling.[1]

-

Palladium-Catalyzed C-N Coupling: Buchwald-Hartwig amination for library generation.

-

Electrophilic N-Functionalization: Acylation and sulfonylation for rapid SAR (Structure-Activity Relationship) exploration.

Structural Challenges

-

Peri-Interaction: The C4-nitrogen lone pair is sterically crowded by the C3-hydrogen (or substituent). This necessitates the use of specific phosphine ligands (e.g., XPhos, BrettPhos) in metal-catalyzed couplings.

-

Electronic Deactivation: While the amine is nucleophilic, the inductive pull of the oxygen atom in the furan ring and the conjugated ester can reduce reactivity compared to simple anilines.

Reaction Landscape Visualization

The following decision tree outlines the synthetic pathways covered in this guide.

Figure 1: Strategic diversification pathways for the 4-aminobenzofuran scaffold.

Module A: Sandmeyer Transformation (Halogenation)[1][2][3]

Converting the C4-amino group to a halogen is the most versatile entry point, allowing access to Suzuki, Sonogashira, and Heck couplings.

Scientific Rationale:

Traditional aqueous Sandmeyer conditions (

Protocol: Synthesis of Ethyl 4-Iodobenzofuran-2-carboxylate

Reagents:

-

Ethyl 4-aminobenzofuran-2-carboxylate (

)[2] -

nitrite (

-

Diiodomethane (

) or Iodine ( -

Solvent: Acetonitrile (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (

) in anhydrous acetonitrile ( -

Diazotization: Cool the solution to

. Add -

Iodination: Add a solution of

( -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (formation of a less polar spot).

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Module B: Buchwald-Hartwig Amination[6][7]

Direct coupling of the C4-amine with aryl halides allows for the rapid synthesis of biaryl amine libraries.

Scientific Rationale:

The C4 position is sterically hindered by the C3-H and the furan oxygen lone pairs. Standard ligands (e.g.,

Optimization Data: Ligand Screening

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Toluene | < 10 | |||

| 2 | BINAP | Toluene | 45 | ||

| 3 | XPhos | 1,4-Dioxane | 88 | ||

| 4 | BrettPhos | 82 |

Protocol: C4-Arylation with Bromobenzene

Reagents:

-

Amine Substrate (

) -

Aryl Bromide (

)[3] -

(

-

XPhos (

) -

(

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Degassing: It is critical to remove oxygen. Sparge 1,4-dioxane with Argon for 15 minutes prior to use.

-

Assembly: In a screw-cap vial or microwave tube, combine the amine, aryl bromide,

, XPhos, and -

Solvation: Add the degassed dioxane. Seal the tube under Argon.

-

Heating: Heat to

for 12 hours (thermal) or -

Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Module C: Acylation & Sulfonylation

Scientific Rationale: While seemingly simple, the nucleophilicity of the C4-amine is tempered by the electron-withdrawing carboxylate at C2. Weak bases (Pyridine) may be insufficient for hindered acid chlorides. The use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst is essential to boost the reaction rate.

Protocol: General Amide Synthesis

Reagents:

-

Amine Substrate (

) -

Acid Chloride (

) -

Triethylamine (

) -

DMAP (

) -

Solvent: DCM (Dichloromethane)

Workflow:

-

Dissolve amine and

in dry DCM. -

Add DMAP.

-

Cool to

and add Acid Chloride dropwise. -

Warm to RT and stir for 4 hours.

-

Critical Workup Step: Wash with

to remove unreacted amine and DMAP (ensures product purity without difficult chromatography).

Troubleshooting & "The Scientist's Perspective"

| Issue | Probable Cause | Corrective Action |

| Sandmeyer: Low Yield / Tarring | Decomposition of diazonium salt. | Keep temperature strictly |

| Buchwald: No Reaction | Catalyst poisoning or oxidation. | Re-purify the amine (remove oxidation products). Use fresh XPhos (white powder, not yellow). Ensure rigorous degassing. |

| Buchwald: C2-Ester Hydrolysis | Base is too strong / wet solvent. | Switch from |

| Acylation: Incomplete Conversion | Low nucleophilicity. | Increase DMAP loading to |

References

-

Sandmeyer Reaction Overview

-

Palladium-Catalyzed Amination (Buchwald-Hartwig)